molecular formula C8H13NO2 B170479 4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one CAS No. 165257-04-5

4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one

Cat. No. B170479
M. Wt: 155.19 g/mol
InChI Key: ZHQNCVSUZIZVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one is a chemical compound that belongs to the class of heterocyclic compounds. It is also known as 4-ethoxy-5,6,7,8-tetrahydroazepin-2-one and is commonly used in scientific research.

Mechanism Of Action

The exact mechanism of action of 4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA). It may also interact with ion channels and receptors in the brain.

Biochemical And Physiological Effects

Studies have shown that 4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one has a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to have anticonvulsant activity and can reduce anxiety-like behaviors in rodents. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one in lab experiments is its relatively low toxicity. It is also relatively easy to synthesize and purify. However, one of the limitations is that it has not yet been extensively studied in humans, and its long-term safety and efficacy are not yet fully understood.

Future Directions

There are several future directions for research on 4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or drug interactions. Finally, there is a need for more studies to investigate its potential use as a therapeutic agent in humans.
Conclusion:
In conclusion, 4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one is a chemical compound that has been widely studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties and may have potential use in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and to identify any potential side effects or drug interactions.

Synthesis Methods

The synthesis of 4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one involves the reaction of 5-ethyl-2,3-dihydro-1H-pyrrolin-2-one with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in anhydrous acetonitrile. The product is obtained after purification through column chromatography.

Scientific Research Applications

4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one has been widely used in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of anxiety, depression, and other neurological disorders.

properties

CAS RN

165257-04-5

Product Name

4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

5-ethoxy-1,2,3,4-tetrahydroazepin-7-one

InChI

InChI=1S/C8H13NO2/c1-2-11-7-4-3-5-9-8(10)6-7/h6H,2-5H2,1H3,(H,9,10)

InChI Key

ZHQNCVSUZIZVDB-UHFFFAOYSA-N

SMILES

CCOC1=CC(=O)NCCC1

Canonical SMILES

CCOC1=CC(=O)NCCC1

Origin of Product

United States

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